molecular formula C7H8BrN3O2 B14025213 1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide

1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide

Cat. No.: B14025213
M. Wt: 246.06 g/mol
InChI Key: HYHMNJSJGMTZHG-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine followed by amination and subsequent carboxamide formation. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and amination using ammonia or primary amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-3-methyl-6-oxo-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

1-amino-5-bromo-3-methyl-6-oxopyridine-2-carboxamide

InChI

InChI=1S/C7H8BrN3O2/c1-3-2-4(8)7(13)11(10)5(3)6(9)12/h2H,10H2,1H3,(H2,9,12)

InChI Key

HYHMNJSJGMTZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C(=C1)Br)N)C(=O)N

Origin of Product

United States

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